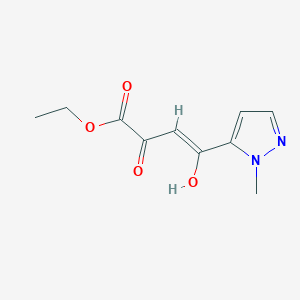

ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate

Descripción

Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate is a β-keto ester derivative featuring a pyrazole substituent. This compound is structurally characterized by a conjugated enolate system, an ester group, and a 1-methyl-1H-pyrazole ring at the 4-position.

Propiedades

IUPAC Name |

ethyl (Z)-4-hydroxy-4-(2-methylpyrazol-3-yl)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-11-12(7)2/h4-6,13H,3H2,1-2H3/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQNQIXXEJTLGI-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=C(C1=CC=NN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C(/C1=CC=NN1C)\O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562232-38-5 | |

| Record name | ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of a diketone derivative.

Reduction: Formation of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-butan-2-ol.

Substitution: Formation of various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate, enabling a systematic comparison of substituent effects on properties and reactivity.

Ethyl 2-Hydroxy-4-(Hydroxyphenyl)-4-Oxobut-2-Enoate Derivatives

Compounds 23 and 24 (HETEROCYCLES, 2004) differ in the position of the hydroxyl group on the phenyl ring:

- Ethyl 2-hydroxy-4-(2-hydroxyphenyl)-4-oxobut-2-enoate (23): Melting point: 202–204°C $ ^1H $-NMR: Aromatic protons (δ 6.63–7.63), hydroxyl proton at δ 15.70 (indicating strong intramolecular hydrogen bonding). Elemental analysis: C 65.31%, H 5.63% (vs. calculated C 65.45%, H 5.49%) .

- Ethyl 2-hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoate (24): Melting point: 112–115°C $ ^1H $-NMR: Aromatic protons (δ 6.69–7.19), hydroxyl proton at δ 9.40 (weaker hydrogen bonding). Elemental analysis: C 61.25%, H 5.43% (vs. calculated C 61.02%, H 5.12%) .

Key Observations :

- The ortho-hydroxyl group in compound 23 results in a significantly higher melting point (202–204°C) compared to the para-substituted derivative 24 (112–115°C), likely due to stronger intramolecular hydrogen bonding in 23 .

Pyrazole-Containing Analogs

- 4-(Methyl((1-Methyl-1H-Pyrazol-5-yl)Methyl)Amino)-4-Oxobut-2-Enoic Acid: This compound replaces the ester group with a carboxylic acid and introduces a methylamino linker. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, making it more water-soluble than the ester-containing target compound .

- Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-4H-Pyran Derivatives (11a/b): These compounds (Molecules, 2012) feature fused pyran-pyrazole systems with cyano or ester substituents. Their synthesis involves condensation with malononitrile or ethyl cyanoacetate under reflux, contrasting with the simpler β-keto ester formation in the target compound .

Structural and Functional Implications

Substituent Effects on Reactivity

- Hydroxyphenyl vs. Pyrazole: Hydroxyphenyl derivatives (e.g., 23, 24) undergo reactions typical of phenolic compounds, such as electrophilic substitution. In contrast, the pyrazole ring in the target compound may participate in coordination chemistry or act as a hydrogen-bond acceptor .

- Ester vs. Carboxylic Acid : The ester group in the target compound reduces acidity compared to its carboxylic acid analog, favoring nucleophilic acyl substitution over deprotonation .

Physicochemical Properties

| Property | Target Compound (Pyrazole) | Compound 23 (2-Hydroxyphenyl) | Compound 24 (3-Hydroxyphenyl) |

|---|---|---|---|

| Melting Point | Not reported | 202–204°C | 112–115°C |

| Key Functional Groups | Ester, Pyrazole | Ester, Phenolic -OH (ortho) | Ester, Phenolic -OH (para) |

| Hydrogen Bonding | Moderate (pyrazole N) | Strong (intramolecular -OH) | Weak (intermolecular -OH) |

Actividad Biológica

Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate (commonly referred to as compound E) is a chemical compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research findings and case studies.

- Molecular Formula : CHNO

- CAS Number : 83396277

- IUPAC Name : Ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate

Compound E exhibits its biological activity primarily through its interaction with various biological targets. The presence of the pyrazole ring is significant in mediating these interactions, which can lead to diverse pharmacological effects.

- Antioxidant Activity : Research indicates that compounds containing a pyrazole moiety often exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in conditions associated with inflammation and oxidative damage .

- Anticancer Potential : Recent studies have explored the anticancer properties of similar compounds, suggesting that ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The pyrazole structure is known for its ability to interact with various enzymes involved in cancer cell metabolism .

- Anti-inflammatory Effects : Compounds like E have shown promise in reducing inflammation markers in vitro and in vivo. This is particularly beneficial for conditions such as arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various pyrazole derivatives demonstrated that compounds similar to E exhibited significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, highlighting the potential of E as a lead compound for further development in cancer therapy .

Case Study: Anti-inflammatory Properties

In an experimental model of inflammation, ethyl 2-hydroxy-4-(1-methyl-1H-pyrazol-5-yl)-4-oxobut-2-enoate was administered to mice subjected to induced inflammatory responses. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its efficacy in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.